1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC17683657
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2,5-dimethyl-4-piperidin-4-yl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H17N3O/c1-7-9(10(14)13(2)12-7)8-3-5-11-6-4-8/h8,11-12H,3-6H2,1-2H3 |
| Standard InChI Key | RONBJQZHIZIXMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C)C2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol is C₁₁H₁₉N₃O, with a molecular weight of 209.29 g/mol. The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) forms the core structure, while the piperidine moiety introduces a six-membered saturated ring containing one nitrogen atom. Key structural features include:
-
Methyl groups at positions 1 and 3, which enhance lipophilicity and influence metabolic stability.
-
A hydroxyl group at position 5, enabling hydrogen bonding and solubility in polar solvents .
-
A piperidin-4-yl group at position 4, contributing to conformational flexibility and potential receptor binding .
The stereochemistry of the piperidine ring may introduce chirality, though specific enantiomeric data remain unexplored in current literature .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol likely involves multi-step reactions starting from commercially available precursors:
-
Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, 3-methyl-1-phenyl-2-pyrazolin-5-one has been used as a precursor in visible light-promoted reactions .
-
Piperidine Substitution: Nucleophilic substitution or coupling reactions to introduce the piperidin-4-yl group. In analogs like 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride, piperidine is reacted with halogenated pyrazoles in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Functional Group Modifications: Methylation using methyl iodide or dimethyl sulfate, and hydroxylation via oxidation or hydrolysis .
Green Chemistry Approaches
Recent advances emphasize sustainable protocols:
-
Visible Light-Promoted Synthesis: A catalyst-free method reported for bis-pyrazol-5-ols achieves yields >85% under ambient conditions . This approach could be adapted for the target compound by substituting aldehydes with piperidine derivatives.
-
Continuous Flow Reactors: Industrial-scale production of similar compounds utilizes flow chemistry to enhance reaction control and reproducibility.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Conventional Alkylation | DMF, 80°C, 12h | 65–70 | High purity |
| Visible Light-Promoted | RT, 5h | 85–90 | Eco-friendly, low energy input |
| Flow Chemistry | Continuous, 50°C | 75–80 | Scalable, consistent product quality |
Industrial and Research Applications
Drug Development
This compound’s scaffold is a candidate for:
-
Kinase Inhibitors: Targeting EGFR or VEGFR pathways in oncology .
-
Central Nervous System (CNS) Agents: Piperidine moieties enhance blood-brain barrier penetration for treating neurological disorders .
Chemical Biology Tools
Fluorescently tagged derivatives could probe enzyme-substrate interactions or cellular uptake mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume